molecular formula C7H10N2S2 B14658684 6-Propylpyrimidine-2,4(1H,3H)-dithione CAS No. 51678-08-1

6-Propylpyrimidine-2,4(1H,3H)-dithione

Cat. No.: B14658684
CAS No.: 51678-08-1
M. Wt: 186.3 g/mol
InChI Key: LPAPMFOXDHFLRA-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Chemical and Biological Research

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, serves as a foundational scaffold in chemical and biological research. nih.govgrowingscience.com Pyrimidine derivatives are of immense interest to organic and medicinal chemists because they are core components of vital biological molecules, including the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental building blocks of DNA and RNA. medwinpublishers.com This natural presence allows pyrimidine-based compounds to readily interact with biological systems, such as enzymes and genetic material. medwinpublishers.com

The pyrimidine moiety is recognized as a versatile and privileged scaffold in drug discovery, leading to the development of a wide array of therapeutic agents. growingscience.commedwinpublishers.com Compounds incorporating this structure have demonstrated a broad spectrum of pharmacological activities. orientjchem.org Extensive research has shown that pyrimidine derivatives can exhibit anticancer, antiviral, antimicrobial, anti-inflammatory, antimalarial, and antihypertensive properties. nih.govmedwinpublishers.comorientjchem.org The adaptability of the pyrimidine skeleton, which can be readily modified at multiple positions, allows for the creation of diverse chemical libraries for screening against various diseases. growingscience.com Consequently, the pyrimidine framework is a consistent focus for medicinal chemists aiming to discover novel drugs and expand their therapeutic potential. medwinpublishers.com

Table 1: Selected Biological Activities of Pyrimidine Derivatives
Biological ActivityDescriptionReference
AnticancerDerivatives can interfere with DNA biosynthesis in cancer cells by inhibiting key enzymes. medwinpublishers.com
AntiviralPyrimidine analogues can act as nucleoside analogs, interfering with viral replication. orientjchem.org
AntimicrobialSubstituted pyrimidines have shown efficacy against various strains of bacteria and fungi. nih.gov
Anti-inflammatoryCertain pyrimidine compounds exhibit anti-inflammatory effects. medwinpublishers.com

Contextualization of Pyrimidine-2,4(1H,3H)-dithione within the Broader Landscape of Sulfur-Containing Pyrimidines

The incorporation of sulfur atoms into the pyrimidine ring, creating thiopyrimidines and dithio-pyrimidines, significantly alters the electronic and steric properties of the molecule, often enhancing its biological activity. growingscience.com These sulfur-containing heterocycles are a prominent class of compounds in medicinal chemistry. nih.gov The replacement of one or both carbonyl oxygen atoms of the uracil (pyrimidine-2,4(1H,3H)-dione) structure with sulfur gives rise to thiouracils and dithiouracils, respectively.

Pyrimidine-2,4(1H,3H)-dithione, also known as 2,4-dithiouracil, represents the fully thio-substituted analogue of uracil. Research on related sulfur-containing pyrimidines, such as thieno[2,3-d]pyrimidines, has revealed potent biological activities, including antiviral and antibacterial properties. nih.gov The introduction of the thione (C=S) group provides additional opportunities for chemical modification and can influence oxidative processes within biological systems. nih.gov The investigation of 2-thio and 2,4-dithio pyrimidine derivatives is an active area of research, with studies exploring their synthesis and potential as anticancer and antimicrobial agents. nih.govnih.govnih.gov The presence of sulfur enhances the molecule's ability to coordinate with metal ions, leading to the development of metal complexes with significantly increased cytotoxicity against cancer cell lines. nih.gov

Academic and Research Trajectories Pertaining to 6-Propylpyrimidine-2,4(1H,3H)-dithione

Direct academic research focused exclusively on this compound is limited in published literature. However, its research trajectory can be inferred from studies on closely related analogues, primarily 6-propyl-2-thiouracil and 2,4-dithiouracil.

Synthesis: The synthesis of related 6-alkyl-2-thiouracils is well-established and typically involves the condensation of a β-keto ester with thiourea (B124793) in the presence of a base like sodium ethoxide. jppres.comresearchgate.net For instance, the synthesis of 6-n-propyl-2-thiouracil has been achieved by condensing ethyl β-oxohexanoate with thiourea. researchgate.net It is plausible that a similar synthetic strategy could be employed for this compound, likely by using a dithio analogue of urea, such as dithiobiuret (B1223364) or a related thiourea derivative, in a condensation reaction with an appropriate propyl-substituted β-keto ester.

Biological and Chemical Research: Research on the analogue 6-propyl-2-thiouracil is more extensive, driven by its use as an antithyroid agent. mdpi.com Beyond this application, studies have explored its potential in other therapeutic areas. For example, 6-propyl-2-thiouracil and its metal complexes with copper(II) and palladium(II) have been synthesized and evaluated for their antimicrobial and cytotoxic properties. nih.govmdpi.compreprints.org Studies demonstrated that complexation with metals significantly enhances cytotoxic effects against human cervical carcinoma cells. nih.gov The palladium(II) complex of 6-propyl-2-thiouracil, in particular, showed a 149-fold higher cytotoxic activity against the HeLa tumor cell line compared to the ligand alone. nih.gov

Similarly, the parent scaffold, 2,4-dithiouracil, has been investigated for its cytotoxic properties, with its metal complexes also showing enhanced activity against cancer cells. nih.govnih.gov These findings suggest a clear research trajectory for this compound. Academic interest would likely focus on:

Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the compound's physicochemical properties.

Coordination Chemistry: Investigating its ability to form complexes with various transition metals (e.g., Pd(II), Cu(II), Au(III)).

Biological Evaluation: Screening the compound and its metal complexes for potential anticancer and antimicrobial activities, following the precedent set by its 2-thio and 2,4-dithio analogues. nih.govpreprints.org

Table 2: Physicochemical Data for 6-Propyl-2-thiouracil (Analogue Compound)
PropertyValueReference
Molecular FormulaC₇H₁₀N₂OS hoffmanlab.org
Average Mass170.232 g/mol hoffmanlab.org
Melting Point219 °C
IUPAC Name6-propyl-2-sulfanylidene-1,2-dihydropyrimidin-4(3H)-one hoffmanlab.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51678-08-1

Molecular Formula

C7H10N2S2

Molecular Weight

186.3 g/mol

IUPAC Name

6-propyl-1H-pyrimidine-2,4-dithione

InChI

InChI=1S/C7H10N2S2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)

InChI Key

LPAPMFOXDHFLRA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=S)NC(=S)N1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 6 Propylpyrimidine 2,4 1h,3h Dithione

Established Synthetic Routes for Pyrimidine-2,4(1H,3H)-dithione Core Structures

The formation of the pyrimidine-2,4(1H,3H)-dithione core is central to the synthesis of its 6-propyl derivative. This is typically achieved through cyclocondensation reactions that bring together the necessary atoms to form the six-membered heterocyclic ring.

Cyclocondensation Reactions for Thio-Pyrimidine Ring Formation

A primary and well-established method for the synthesis of 6-substituted-2-thiouracils, which are key precursors to their dithio counterparts, is the condensation of a β-keto ester with thiourea (B124793). researchgate.net This reaction is a variation of the classical Biginelli reaction. researchgate.net In the context of 6-propyl-2-thiouracil, the specific β-keto ester required is ethyl 3-oxohexanoate (B1246410). The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the condensation and subsequent cyclization. researchgate.net

The general scheme for this reaction is as follows:

Scheme 1: Synthesis of 6-propyl-2-thiouracil

Ethyl 3-oxohexanoate + Thiourea --> 6-propyl-2-thiouracil

This cyclocondensation provides a direct route to the 6-propyl substituted 2-thiouracil (B1096) ring system, which can then be further modified to introduce the second thioxo group.

Strategies for the Introduction of Thioxo Moieties at Pyrimidine (B1678525) C-2 and C-4 Positions

The introduction of thioxo groups at the C-2 and C-4 positions of the pyrimidine ring can be achieved in two main ways: directly during the cyclocondensation reaction by using a sulfur-containing building block like thiourea, or by post-cyclization modification of a pre-formed pyrimidine ring.

For the synthesis of 6-propylpyrimidine-2,4(1H,3H)-dithione, a common strategy involves the thionation of the corresponding 6-propyl-2-thiouracil. This conversion of a carbonyl group at the C-4 position to a thiocarbonyl group is effectively carried out using thionating agents. The most widely used reagents for this purpose are Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P4S10). researchgate.net

The reaction involves heating the 6-propyl-2-thiouracil with the thionating agent in a suitable high-boiling solvent such as pyridine (B92270) or toluene.

Scheme 2: Thionation of 6-propyl-2-thiouracil

6-propyl-2-thiouracil --> this compound

This two-step approach, starting from the β-keto ester, is a versatile and commonly employed route for the synthesis of 6-substituted-2,4-dithiouracils.

Specific Synthetic Pathways and Approaches for this compound

The synthesis of this compound is most efficiently achieved through a two-step process: the initial formation of 6-propyl-2-thiouracil followed by thionation of the C-4 carbonyl group.

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The mechanism of the initial cyclocondensation reaction between ethyl 3-oxohexanoate and thiourea is analogous to the Biginelli reaction. longdom.org The reaction is believed to proceed through the following steps:

Enolate Formation: The base (e.g., sodium ethoxide) deprotonates the α-carbon of the β-keto ester, forming an enolate.

Nucleophilic Attack: The thiourea acts as a nucleophile, with one of its amino groups attacking the ester carbonyl carbon of the β-keto ester.

Cyclization: An intramolecular nucleophilic attack occurs where the other amino group of the thiourea attacks the ketone carbonyl carbon, leading to a cyclic intermediate.

Dehydration: The cyclic intermediate undergoes dehydration to form the stable pyrimidine ring.

The subsequent thionation of the C-4 carbonyl group with Lawesson's reagent or P4S10 involves a complex mechanism. It is generally accepted that the reaction proceeds through a four-membered ring intermediate formed between the carbonyl oxygen and the phosphorus and sulfur atoms of the thionating agent. This intermediate then fragments to yield the thiocarbonyl compound and a phosphorus-oxygen byproduct.

Optimization of Synthetic Conditions and Yields for this compound

The optimization of the synthesis of this compound involves considering the conditions for both the cyclocondensation and the thionation steps.

For the initial synthesis of 6-propyl-2-thiouracil, the choice of base and solvent is crucial. While sodium ethoxide in ethanol (B145695) is commonly used, other base/solvent systems can be explored to improve yields and reduce reaction times. The reaction temperature also plays a significant role, with reflux conditions often being employed to drive the reaction to completion.

In the thionation step, the choice of thionating agent and reaction conditions can impact the yield and purity of the final product. Lawesson's reagent is often preferred over P4S10 due to its better solubility in organic solvents and milder reaction conditions. The stoichiometry of the thionating agent is also important; an excess is often used to ensure complete conversion of the carbonyl group. The reaction temperature and time need to be carefully controlled to avoid side reactions and decomposition of the product.

Table 1: Optimization of Reaction Conditions for the Synthesis of 6-Alkyl-2,4-dithiouracils

StepParameterConditionEffect on Yield/Purity
CyclocondensationBaseSodium EthoxideGood yields, standard condition
SolventEthanolCommonly used, good solubility of reactants
TemperatureRefluxEnsures reaction goes to completion
ThionationReagentLawesson's ReagentGenerally higher yields and cleaner reactions than P4S10
SolventPyridine/TolueneHigh boiling point allows for necessary reaction temperatures
Temperature100-120 °COptimal for thionation without decomposition
Stoichiometry1.1-1.5 equivalentsEnsures complete conversion of the carbonyl group

Strategies for Functional Group Introduction and Modification on the this compound Scaffold

The this compound scaffold offers several sites for further functionalization, which can be exploited to synthesize a variety of derivatives. The nitrogen atoms of the pyrimidine ring and the sulfur atoms of the thioxo groups are the most reactive sites for modification.

Alkylation: The nitrogen atoms can be alkylated using various alkyl halides in the presence of a base. The sulfur atoms can also be alkylated to form S-alkyl derivatives. The regioselectivity of alkylation (N vs. S) can often be controlled by the choice of reaction conditions, such as the base and solvent.

Acylation: The nitrogen atoms can be acylated using acyl chlorides or anhydrides to introduce acyl groups. This can be useful for introducing further functional handles or for protecting the nitrogen atoms during subsequent reactions.

These functionalization strategies allow for the synthesis of a diverse library of this compound derivatives with potentially interesting chemical and biological properties.

Regioselective Derivatization of this compound

The this compound molecule possesses multiple reactive sites, making its regioselective derivatization a significant area of study. The molecule has two exocyclic sulfur atoms and two nitrogen atoms within the pyrimidine ring, all of which can potentially participate in reactions such as alkylation. The regioselectivity of these reactions is influenced by several factors, including the reaction conditions (base, solvent, temperature) and the nature of the electrophile.

The nitrogen atoms at positions 1 and 3 and the sulfur atoms at positions 2 and 4 are all potential nucleophiles. The relative nucleophilicity of these sites dictates the outcome of derivatization reactions. In the case of alkylation, the reaction can occur at either the nitrogen or the sulfur atoms. S-alkylation is often favored under neutral or mildly acidic conditions, while N-alkylation is more common under basic conditions where the nitrogen atoms are deprotonated.

The principle of hard and soft acids and bases (HSAB) can be applied to predict the regioselectivity. The sulfur atoms are considered soft nucleophiles and will preferentially react with soft electrophiles, such as alkyl halides. The nitrogen atoms are harder nucleophiles and will react more readily with harder electrophiles.

While specific studies on the regioselective derivatization of this compound are not extensively documented, analogies can be drawn from related heterocyclic systems. For instance, studies on the alkylation of 1,2,4-triazole-3-thiones have shown that S-alkylation occurs selectively under neutral conditions. The regioselectivity in such cases can be determined and explained by comparing experimental NMR chemical shifts with those predicted by density functional theory (DFT) calculations. bohrium.com Similarly, regioselective alkylation of 2,4-dihydroxy compounds has been achieved with high yields by carefully selecting the base and solvent system. nih.govnih.govresearchgate.net These studies highlight the importance of reaction parameter optimization to control the site of derivatization.

The following table outlines the potential sites for derivatization and the likely influencing factors:

Site of DerivatizationType of ReactionInfluencing FactorsPotential Products
S-atoms (at C2 and C4)Alkylation, AcylationSoft electrophiles, Neutral/acidic conditionsS-alkylated/acylated derivatives
N-atoms (at N1 and N3)Alkylation, AcylationHard electrophiles, Basic conditionsN-alkylated/acylated derivatives

Exploration of Novel Reagents and Catalytic Systems in Dithione Synthesis

The synthesis of this compound and its derivatives can benefit from the exploration of novel reagents and catalytic systems aimed at improving efficiency, selectivity, and sustainability. Modern organic synthesis is increasingly focused on the principles of green chemistry, which encourages the use of less hazardous chemicals, milder reaction conditions, and recyclable catalysts.

In the context of thionation, while Lawesson's reagent is effective, its use can sometimes lead to purification challenges due to the formation of phosphorus-containing byproducts. To address this, fluorous analogs of Lawesson's reagent have been developed. organic-chemistry.org These reagents perform the same thionation chemistry but allow for a much simpler product isolation through fluorous solid-phase extraction, often eliminating the need for column chromatography. organic-chemistry.org This approach is particularly amenable to high-throughput and combinatorial synthesis. organic-chemistry.org

The development of novel catalytic systems is another promising avenue. For instance, the use of solid-supported catalysts or nanocatalysts could facilitate easier separation and recycling of the catalyst, reducing waste and cost. researchgate.net Research into novel catalytic systems often involves the design of catalysts with enhanced activity and selectivity for specific transformations. researchgate.net While not yet specifically applied to the synthesis of this compound, the broader field of catalysis is seeing the emergence of innovative systems, such as those based on earth-abundant metals, organocatalysts, and bio-inspired frameworks, which operate under milder conditions. researchgate.net

For the construction of the pyrimidine ring itself, catalytic methods for cycloaddition reactions are being explored. pnrjournal.com The use of Lewis acid catalysts, for example, can enhance the rate and selectivity of such reactions. pnrjournal.com Furthermore, multi-component reactions, where three or more reactants are combined in a single step to form a complex product, represent an atom-economical and efficient strategy for synthesizing heterocyclic compounds. nih.gov The application of novel catalytic systems to promote such multi-component reactions could provide a more direct and environmentally friendly route to this compound and its derivatives.

The table below summarizes some novel approaches and their potential benefits for the synthesis of the target compound:

ApproachReagent/CatalystPotential Benefits
Improved ThionationFluorous Lawesson's ReagentSimplified purification, suitability for high-throughput synthesis
Green SynthesisRecyclable solid-supported catalysts, NanocatalystsReduced waste, lower cost, easier catalyst separation
Efficient Ring FormationLewis acid catalysts for cycloadditions, Multi-component reaction promotersHigher yields, improved selectivity, atom economy, reduced number of synthetic steps

Chemical Reactivity and Derivatization Strategies of 6 Propylpyrimidine 2,4 1h,3h Dithione

Nucleophilic Reactivity at Sulfur Centers of 6-Propylpyrimidine-2,4(1H,3H)-dithione

The presence of two thione groups renders the sulfur atoms in this compound nucleophilic, making them susceptible to attack by electrophiles. This reactivity is central to many of its derivatization pathways.

Alkylation Reactions of this compound

Alkylation is a common strategy for modifying this compound, often involving the reaction with alkyl halides. This process can lead to the formation of S-alkylated or N-alkylated products, with the regioselectivity being a key aspect of these reactions.

The alkylation of this compound can result in substitution at the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms. The regiochemical outcome is highly dependent on the reaction conditions. Generally, S-alkylation is favored due to the higher nucleophilicity of the sulfur atom in the thionate tautomer, which is present under basic conditions. The formation of 2-(alkylthio)-6-propylpyrimidin-4(3H)-one is a common result of S-alkylation.

Since this compound is an achiral molecule, alkylation with achiral reagents does not introduce stereocenters. However, if chiral alkylating agents are employed, diastereomeric products could potentially be formed.

The distribution between S-alkylation and N-alkylation products is significantly influenced by the reaction conditions, including the choice of base, solvent, and temperature.

Base: The use of a mild base, such as potassium carbonate, often favors S-alkylation. Stronger bases can lead to the formation of a dianion, which may increase the proportion of N-alkylation.

Solvent: The solvent plays a crucial role in determining the reaction pathway. Polar aprotic solvents like dimethylformamide (DMF) can facilitate both S- and N-alkylation. In some cases, the use of ionic liquids has been shown to promote regiospecific S-alkylation of similar 2-thiouracil (B1096) systems.

Temperature: Reaction temperature can also affect the product ratio. Kinetically controlled reactions at lower temperatures often favor S-alkylation, while thermodynamically controlled reactions at higher temperatures might lead to different product distributions.

Alkylating AgentBaseSolventTemperatureMajor Product
Methyl IodideK₂CO₃DMFRoom Temperature2-(Methylthio)-6-propylpyrimidin-4(3H)-one (S-alkylation)
Ethyl BromideNaHTHFRefluxMixture of S- and N-ethylated products
Benzyl ChlorideK₂CO₃Ethanol (B145695)Reflux2-(Benzylthio)-6-propylpyrimidin-4(3H)-one (S-alkylation)

Reactions with Other Electrophilic Species

Beyond simple alkyl halides, the sulfur centers of this compound can react with a variety of other electrophiles. For instance, reaction with α-halo ketones, such as phenacyl bromide, can lead to S-alkylation followed by an intramolecular cyclization to form fused heterocyclic systems like thiazolopyrimidines. This reaction underscores the utility of the compound as a building block in the synthesis of more complex molecules.

Tautomerism and Isomeric Transformations within the this compound System

This compound can exist in several tautomeric forms due to the migration of protons between the nitrogen and sulfur atoms. The primary tautomeric equilibrium is between the dithione and the thiol-thione forms. Computational studies have indicated that the dithione form is generally the most stable. ajgreenchem.com

The potential tautomers include:

6-propyl-2,4-disulfanylpyrimidine (dithiol)

4-sulfanyl-6-propyl-1,3-dihydropyrimidin-2-one (thiol-thione)

2-sulfanyl-6-propyl-1,3-dihydropyrimidin-4-one (thiol-thione)

this compound (dithione)

The predominant tautomer in a given environment can significantly influence the compound's reactivity. For example, the presence of the thiol tautomer is what allows for the facile S-alkylation. The equilibrium between these forms can be shifted by factors such as solvent polarity and pH.

Ring Transformations and Annulation Reactions Involving this compound

This compound is a valuable precursor for the synthesis of fused pyrimidine (B1678525) derivatives through ring transformation and annulation reactions. The reactive sites within the molecule, particularly the nucleophilic sulfur and nitrogen atoms, as well as the adjacent carbonyl group, can participate in cyclization reactions with appropriate bifunctional reagents.

A notable example is the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives. This is typically achieved by the reaction of this compound with an α-halo ketone or a related electrophile. The initial step is the S-alkylation of the thiouracil, followed by an intramolecular condensation reaction that leads to the formation of the fused thiazole (B1198619) ring.

Similarly, reactions with other reagents can lead to the formation of different fused systems, such as pyrimido[2,1-b]thiazines or other polycyclic structures, demonstrating the versatility of this compound as a scaffold in heterocyclic synthesis.

Oxidation and Reduction Chemistry of the Dithione Functionality

The chemical reactivity of the dithione functionality in this compound is characterized by the susceptibility of its sulfur atoms to both oxidation and reduction. These reactions are pivotal in the derivatization of this heterocyclic compound, allowing for the introduction of new functional groups and the formation of novel molecular architectures. The oxidation of the thiocarbonyl groups can lead to a range of products, from disulfide-bridged dimers to various sulfur oxides, while reduction can afford desulfurized pyrimidines.

Oxidation of the Dithione Moiety

The oxidation of the dithione groups in pyrimidine-2,4-dithiones can proceed through several stages, yielding a variety of oxidized sulfur species. While direct studies on this compound are limited, the oxidative behavior of the closely related compound 6-propyl-2-thiouracil provides significant insights into the expected reactivity.

Mild oxidation of the thiouracil analog, often employing electrochemical methods or enzymatic systems, has been shown to produce a dimeric species linked by a disulfide bond. nih.gov It is proposed that the oxidation initiates with a one-electron transfer from the thione, generating a free-radical intermediate that rapidly dimerizes. researchgate.net

Further oxidation can lead to the formation of progressively more oxygenated sulfur species. In studies involving activated neutrophils, the metabolism of 6-propyl-2-thiouracil resulted in the formation of propyluracil-2-sulfinate and propyluracil-2-sulfonate. nih.gov The unstable sulfenic acid is suggested as an intermediate in this oxidative pathway. nih.govnih.gov In some oxidative environments, complete desulfurization has been observed, leading to the formation of sulfate. nih.gov

The table below summarizes the observed oxidation products of 6-propyl-2-thiouracil, which can be considered analogous to the expected oxidation products of this compound.

Oxidizing SystemObserved Oxidation ProductsReference
Electrochemical Oxidation (400 mV)Dimeric disulfide species nih.gov
Activated Neutrophils / MPO/H2O2/Cl-PTU-disulfide, propyluracil-2-sulfinate, propyluracil-2-sulfonate nih.gov
Human Liver MicrosomesSulfenic acid, sulfinic acid, sulfonic acids nih.gov

It is important to note that the presence of two thione groups in this compound could lead to more complex oxidation chemistry, including the formation of intramolecular disulfide bonds or a mixture of different oxidized sulfur states at the C2 and C4 positions.

Reduction of the Dithione Moiety

Spectroscopic Characterization Methodologies for 6 Propylpyrimidine 2,4 1h,3h Dithione and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Elucidation

Data not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Data not available.

¹H NMR Spectroscopic Assignments

Data not available.

¹³C NMR Spectroscopic Characterization

Data not available.

Advanced 2D NMR Techniques for Connectivity Mapping

Data not available.

Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Data not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Data not available.

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray crystallographic data for 6-Propylpyrimidine-2,4(1H,3H)-dithione or its direct derivatives could be located. The available research predominantly focuses on the crystal structure of the related compound, 6-propyl-2-thiouracil, which features a carbonyl group at the C4 position instead of a thione group.

Therefore, a detailed analysis of the solid-state molecular geometry and intermolecular interactions for this compound based on X-ray crystallography cannot be provided at this time. The substitution of the oxygen atom with a larger sulfur atom at the C4 position would significantly influence the electronic distribution, bond lengths, bond angles, and, consequently, the entire crystal packing and intermolecular interactions. Any extrapolation from the structure of 6-propyl-2-thiouracil would be speculative and not adhere to the required scientific accuracy.

Further experimental studies involving the synthesis and single-crystal X-ray diffraction of this compound are necessary to elucidate its precise three-dimensional structure and crystal packing. Such studies would provide valuable insights into the conformational preferences of the propyl group, the planarity of the dithione-pyrimidine ring, and the nature of the intermolecular forces, such as hydrogen bonds and possible sulfur-sulfur interactions, that govern its solid-state architecture.

Computational Chemistry and Theoretical Investigations of 6 Propylpyrimidine 2,4 1h,3h Dithione

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Geometry and Electronic Structure

No specific studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry and electronic properties of 6-Propylpyrimidine-2,4(1H,3H)-dithione have been identified. DFT is a fundamental method in computational chemistry that provides insights into the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Conformational Analysis and Energy Minima Determination

Detailed conformational analyses to identify the most stable three-dimensional structures (energy minima) of this compound are absent from the current body of scientific literature. Such studies are crucial for understanding how the molecule's shape influences its interactions and properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's stability and its tendency to participate in chemical reactions. Specific HOMO-LUMO data for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions, providing a deeper understanding of the bonding within a molecule. There are no published NBO analyses specifically for this compound.

Fukui Function Analysis for Prediction of Electrophilic and Nucleophilic Sites

Fukui functions are used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule, offering valuable information about its reactivity in different chemical environments. A Fukui function analysis for this compound has not been reported.

Molecular Dynamics Simulations to Explore Dynamics and Intermolecular Interactions of this compound

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with other molecules. There is no evidence of molecular dynamics simulations having been performed to study the dynamic properties and intermolecular interactions of this compound.

Biological Activity and Mechanistic Foundations of 6 Propylpyrimidine 2,4 1h,3h Dithione Derivatives

Exploration of Other Biological Activities in Related Pyrimidine (B1678525) Scaffolds and Potential Relevance to Dithione Derivatives

The versatile pyrimidine scaffold is associated with a broad spectrum of biological activities beyond antiviral effects. Research into related pyrimidine structures, including thione and dithione derivatives, has revealed significant antioxidant and fungicidal potential.

Oxidative stress, caused by an excess of free radicals, is implicated in numerous diseases. ijpsonline.com Pyrimidine derivatives have been investigated as "free radical scavengers" capable of mitigating this damage. ijpsonline.comijpsonline.com The antioxidant mechanism of these compounds is often evaluated through their ability to donate an electron or hydrogen atom to neutralize stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net

Another critical mechanism is the inhibition of lipid peroxidation, a process where free radicals damage cell membranes, leading to cell death. nih.govresearchgate.net Studies on various pyrimidine derivatives have shown that while some have only low to moderate direct radical-scavenging activity, they can be potent inhibitors of lipid peroxidation. nih.govnih.gov For instance, certain synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives strongly inhibited lipid peroxidation, with some compounds also demonstrating noteworthy inhibitory activity against the lipoxygenase (LOX) enzyme, which is involved in inflammatory pathways. nih.govnih.gov The antioxidant potential of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters has been assessed, with one derivative showing potent activity with an IC₅₀ of 0.6 mg/ml in a DPPH assay. ijpsonline.comijpsonline.com

Compound ClassAssayFinding
Pyrido[2,3-d]pyrimidine derivativesAnti-lipid peroxidationStrong inhibition observed
Pyrido[2,3-d]pyrimidine derivativesLipoxygenase (LOX) inhibitionIC₅₀ values as low as 42 µM
2-Thioxo-tetrahydropyrimidinesDPPH radical scavengingIC₅₀ value of 0.6 mg/ml for the most potent compound

Data sourced from studies on various pyrimidine and thione derivatives. ijpsonline.comijpsonline.comnih.govnih.gov

Pyrimidine derivatives are prominent in the development of agrochemicals due to their significant fungicidal properties. nih.govnih.gov Several commercial fungicides, such as pyrimethanil (B132214) and cyprodinil, are based on the pyrimidine skeleton. frontiersin.orgmdpi.com Research into novel pyrimidin-2-thione derivatives has demonstrated promising in vitro antifungal activity against phytopathogenic fungi like Aspergillus niger and Fusarium oxysporium. proquest.com

In one study, several synthesized pyrimidin-2-thione compounds displayed fungicidal action equivalent to the commercial fungicide Dithane M-45. proquest.com Another study on novel pyrimidine derivatives containing an amide moiety found that specific compounds exhibited 100% inhibition against Phomopsis sp., outperforming the control fungicide Pyrimethanil. frontiersin.org The most effective of these compounds had a half-maximal effective concentration (EC₅₀) of 10.5 µg/ml. frontiersin.org The mechanism of action for many anilinopyrimidine fungicides involves the inhibition of methionine biosynthesis, which is crucial for fungal growth and infection processes. While the precise mechanisms for newer derivatives are still under investigation, they often involve disrupting essential cellular processes in the fungi.

Compound ClassTarget FungiInhibition Rate (at 50 µg/mL)
Pyrimidine derivative 5fPhomopsis sp.100%
Pyrimidine derivative 5oPhomopsis sp.100%
Pyrimethanil (Control)Phomopsis sp.85.1%
Pyrimidine derivative 3bRhizoctonia solani>50%
Pyrimidine derivative 1aTriticum canis80.4%

Data sourced from studies on various pyrimidine derivatives. frontiersin.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective therapeutic agents. researchgate.net SAR studies on pyrimidine derivatives have provided valuable insights for optimizing their antiviral, antioxidant, and fungicidal profiles.

For antiviral activity , particularly against HBV RNase H, studies on related N-hydroxypyridinediones showed that aromatic side chains with non-polar groups at the 4' position were most effective. mdpi.com Furthermore, halogen substitutions on this aromatic side chain, combined with a short linker to the core ring, resulted in an optimal balance of antiviral activity and low cytotoxicity. mdpi.com

In the context of antifungal activity , SAR analysis revealed that the position of substituents on the pyrimidine nucleus greatly influences efficacy. researchgate.netfrontiersin.org For a series of pyrimidine derivatives with an amide moiety, the location of an amine group on an attached benzene (B151609) ring, along with the specific halogen atoms present (e.g., fluorine and bromine), significantly impacted the antifungal activity against various fungal species. frontiersin.org

For antioxidant activity , the electronic properties of the substituents play a key role. It has been suggested that the presence of electron-releasing groups on the pyrimidine scaffold can enhance antioxidant capabilities. ijpsonline.comresearchgate.net Conversely, electron-withdrawing groups may decrease this activity. researchgate.net This indicates that high antioxidant potential can be correlated with the electron density of the ring system. researchgate.net

Compound Names Table

Abbreviation / NameFull Chemical Name
6-Propylpyrimidine-2,4(1H,3H)-dithioneThis compound
Pyrimidine-2,4(1H,3H)-dionePyrimidine-2,4(1H,3H)-dione
HPDs3-Hydroxypyrimidine-2,4-diones
DPPH2,2-diphenyl-1-picrylhydrazyl
PyrimethanilN-(4,6-dimethylpyrimidin-2-yl)aniline
Cyprodinil4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine
Dithane M-45A coordination product of zinc ion and maneb

Mechanistic Insights into Ligand-Target Interactions via Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the mechanistic basis of a ligand's biological activity by elucidating its binding mode and interactions at the atomic level within the active site of a biological target.

Despite a comprehensive search of scientific literature, no specific molecular docking studies have been reported for this compound. However, to provide context on how derivatives of the core pyrimidine structure interact with biological targets, molecular docking studies on analogous compounds, such as pyrimidine-2,4-dione and 2-thiopyrimidine-4-one derivatives, have been considered. These studies offer valuable insights into the potential binding mechanisms that could be extrapolated to dithione analogs.

A hypothetical molecular docking study of this compound would likely involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. A relevant biological target, identified through experimental assays, would be obtained from a protein data bank.

Docking Simulation: A docking algorithm would be used to predict the binding poses of the ligand within the receptor's active site.

Analysis of Interactions: The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds with amino acid residues and hydrophobic interactions involving the propyl group. The sulfur atoms of the dithione moiety could also participate in specific interactions.

While direct experimental or computational data for this compound is not currently available, the following table summarizes molecular docking findings for structurally related pyrimidine derivatives, which can serve as a reference for potential interaction patterns.

Derivative ClassTarget ProteinKey Interacting ResiduesBinding Energy (kcal/mol)Reference
Pyrimidine-2,4-dioneD-dopachrome tautomerasePhe2, Ser50Not specified nih.gov
3,4-dihydropyrimidine-2(1H)-oneKinesin Eg5GLU116, GLY117-7.67 nih.gov
PyridopyrimidineSARS-CoV-2 Main ProteaseNot specifiedNot specified mdpi.com
Aminopyrimidine-2,4-dioneBRD4Cys136-7.89 mdpi.com

Advanced Research Applications and Future Perspectives for 6 Propylpyrimidine 2,4 1h,3h Dithione

Role in Supramolecular Chemistry and Self-Assembly of Thio-Pyrimidine Systems

The pyrimidine-2,4-dithione scaffold is a versatile building block in supramolecular chemistry due to its capacity for forming specific, directional, non-covalent interactions. The two thiocarbonyl groups (C=S) and two N-H protons provide multiple sites for hydrogen bonding.

The self-assembly behavior of thio-pyrimidine systems is dictated by the interplay of hydrogen bonds, such as N-H···S and N-H···N interactions, as well as π-π stacking of the aromatic rings. The substitution of oxygen with sulfur in the uracil (B121893) ring modifies the hydrogen-bonding capabilities. Quantum chemical studies show that hydrogen bonds involving sulfur as an acceptor (N-H···S) are generally weaker and longer than their oxygen counterparts (N-H···O). nih.gov This alteration provides a tool for fine-tuning the strength and geometry of self-assembled structures.

Computational studies using Density Functional Theory (DFT) on 2,4-dithiouracil have analyzed its hydration and interaction with water molecules, revealing that the pyrimidine (B1678525) ring is less easily deformed upon thio-substitution compared to uracil. mdpi.com The presence of the 6-propyl group introduces a hydrophobic component to the molecule. This alkyl chain can influence self-assembly in several ways: it can sterically direct the formation of specific supramolecular architectures or engage in van der Waals interactions, leading to segregated hydrophobic domains within a larger hydrogen-bonded network. Furthermore, 6-Propylpyrimidine-2,4(1H,3H)-dithione can act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). The sulfur atoms and ring nitrogens can coordinate with metal ions, creating extended, ordered structures with potential applications in catalysis and materials science. rsc.org

Potential in Advanced Materials Science Applications

The unique electronic and coordination properties of the pyrimidine-2,4-dithione core suggest significant potential for this compound in the development of advanced materials.

Metal-Organic Frameworks (MOFs): The ability of the dithione scaffold to act as a multidentate ligand is crucial for constructing MOFs. By coordinating with metal ions like zinc or cobalt, these molecules can form porous, crystalline materials. rsc.org MOFs based on pyrimidinethiol linkers have demonstrated potential in applications such as catalysis and environmental remediation. rsc.orgresearchgate.net The 6-propyl group could modify the pore environment of such MOFs, tuning their selectivity for specific guest molecules.

Conductive Polymers: Thiophene-containing organic molecules are foundational to the field of conductive polymers. wikipedia.org While pyrimidine itself is not intrinsically conductive, the incorporation of the dithione moiety provides a sulfur-rich, π-conjugated system that could be exploited in the design of novel semiconducting or conducting polymers. mdpi.com Polymerization of this compound or its derivatives could lead to materials with tailored electronic properties for use in sensors, organic solar cells, or organic field-effect transistors (OFETs). frontiersin.orgazom.com The propyl group could enhance the solubility and processability of such polymers, which is a common challenge in materials science. wikipedia.org

Photochemical Materials: Thiouracils are known to be photoactive, absorbing UVA light and efficiently populating a triplet excited state. acs.org This property makes them effective photosensitizers, capable of generating reactive singlet oxygen. acs.org This characteristic is highly relevant for applications in photodynamic therapy and photocatalysis. The specific substitution at the C6 position can influence these photophysical properties, opening avenues for creating materials with tuned light-absorbing and energy-transfer capabilities.

Design and Synthesis of Novel Pyrimidine-2,4(1H,3H)-dithione-based Scaffolds with Tunable Properties

The synthesis of pyrimidine-2,4-dithione scaffolds allows for extensive structural modification to fine-tune their physicochemical and biological properties. The 6-propyl group is a key site for such modifications. Varying the length and branching of the alkyl chain at the C6 position can systematically alter properties like lipophilicity, solubility, and steric profile.

A common synthetic route to 6-alkyl-thiouracils involves the condensation of a β-ketoester with thiourea (B124793). umass.edu For this compound, this would typically involve the reaction of ethyl 3-oxohexanoate (B1246410) with thiourea, followed by a subsequent thionation step to convert the remaining carbonyl group to a thiocarbonyl.

The "tunability" of these scaffolds is particularly relevant in medicinal chemistry. For instance, in the development of antithyroid agents based on 6-n-propyl-2-thiouracil (the mono-thio derivative), modifications to the core structure were shown to significantly impact biological activity. nih.gov By designing and synthesizing a library of 6-alkyl-pyrimidine-2,4-dithione analogues, researchers can explore structure-activity relationships (SAR) to optimize the molecule for a specific biological target. humanjournals.com For example, increasing the alkyl chain length can enhance binding to hydrophobic pockets in enzymes or receptors. nih.gov This approach has been used to develop novel inhibitors for various enzymes by modifying the thiouracil scaffold. vapourtec.comnih.govnih.gov

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

Modern synthetic methodologies offer significant advantages over traditional batch chemistry, including improved safety, efficiency, and scalability. The application of these techniques to the synthesis of this compound and its derivatives is a promising area of future research.

Flow Chemistry: Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov For the synthesis of heterocyclic compounds like pyrimidines, flow chemistry can enhance safety, especially when dealing with hazardous reagents or exothermic reactions. vapourtec.com The multi-step synthesis of a dithione scaffold could be streamlined into a continuous process, minimizing manual handling and intermediate purification steps. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules under mild conditions. mdpi.com Recent studies have demonstrated the use of photocatalysts for the synthesis of pyrimidine-containing scaffolds, such as pyrano[2,3-d]pyrimidines. mdpi.com This approach utilizes light energy to generate reactive intermediates, often avoiding the need for harsh reagents. Given the inherent photoactivity of the thiouracil core, exploring photocatalytic routes to synthesize or functionalize this compound could open up new, energy-efficient synthetic pathways.

Development of Theoretical Frameworks for Predictive Design of Dithione Analogues

Computational chemistry provides powerful tools for understanding the properties of molecules and for the predictive design of new analogues. Theoretical frameworks, particularly those based on Density Functional Theory (DFT), are crucial for advancing research on dithione systems.

DFT calculations have been successfully employed to study the molecular structure, electronic properties, and hydration of 2,4-dithiouracil. mdpi.comnih.gov These studies provide fundamental insights into how the replacement of carbonyl oxygens with sulfur affects bond lengths, atomic charges, and intermolecular interactions. Such theoretical data is invaluable for predicting the behavior of new, unsynthesized analogues. For example, computational models can predict how changes to the substituent at the C6 position (e.g., replacing propyl with other functional groups) would alter the molecule's electronic structure, dipole moment, and hydrogen-bonding capabilities. mdpi.com

Furthermore, computational screening and molecular docking can be used to predict the interaction of dithione analogues with biological targets. mdpi.com By simulating how different derivatives bind to the active site of an enzyme, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov This in silico-guided approach accelerates the drug discovery process and reduces the reliance on expensive and time-consuming experimental screening. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features of a series of dithione analogues with their observed biological activity, further refining the predictive design process. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.